3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034314-82-2
VCID: VC5190772
InChI: InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
SMILES: C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl
Molecular Formula: C13H13ClN2O5S
Molecular Weight: 344.77

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

CAS No.: 2034314-82-2

Cat. No.: VC5190772

Molecular Formula: C13H13ClN2O5S

Molecular Weight: 344.77

* For research use only. Not for human or veterinary use.

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione - 2034314-82-2

Specification

CAS No. 2034314-82-2
Molecular Formula C13H13ClN2O5S
Molecular Weight 344.77
IUPAC Name 3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
Standard InChI Key PJIHUZMGUYIXMZ-UHFFFAOYSA-N
SMILES C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The molecule consists of three primary components:

  • An oxazolidine-2,4-dione ring, a five-membered heterocycle containing both oxygen and nitrogen atoms.

  • A pyrrolidin-3-yl group attached to the oxazolidine ring, introducing a secondary amine and a five-membered saturated nitrogen ring.

  • A 2-chlorophenylsulfonyl substituent bonded to the pyrrolidine nitrogen, introducing aromaticity, electrophilic chlorine, and a sulfonyl group.

The IUPAC name reflects this arrangement: 3-[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Key functional groups include the sulfonamide (-SO₂-NR₂), cyclic carbamate (oxazolidine dione), and chloroaryl moiety .

Comparative Structural Analysis

A structurally analogous compound, 3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione (PubChem CID 91814940), shares the oxazolidine-pyrrolidine backbone but replaces the sulfonyl group with a pivaloyl (2,2-dimethylpropanoyl) moiety . Key differences include:

FeatureTarget CompoundPubChem Analog (CID 91814940)
Substituent at Pyrrolidine2-ChlorophenylsulfonylPivaloyl
Molecular Weight~327.8 g/mol (calculated)254.28 g/mol
PolarityHigher (due to -SO₂ group)Lower (alkyl substituent)

This comparison highlights how substituents modulate physicochemical properties, influencing solubility, bioavailability, and target interactions .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

While no direct synthesis data exists for the target compound, analogous oxazolidine diones are typically synthesized via:

  • Cyclization: Condensation of β-amino alcohols with phosgene or derivatives to form the oxazolidine-2,4-dione ring.

  • Pyrrolidine Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or reductive amination.

  • Sulfonylation: Reaction of the pyrrolidine amine with 2-chlorobenzenesulfonyl chloride under basic conditions .

A patent (CA2946834C) describes similar oxazolidine diones prepared by coupling chiral intermediates with aryl sulfonyl chlorides, followed by purification via column chromatography .

Stability and Degradation

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Replacing the 2-chlorophenyl group with other aryl/heteroaryl sulfonamides.

  • Modifying the pyrrolidine stereochemistry to enhance selectivity.

Target Indications

Based on structural analogs, potential therapeutic areas include:

  • Muscle Wasting Disorders: Androgen receptor agonists promote muscle growth.

  • Osteoporosis: Androgens improve bone mineral density.

  • Hormone-Responsive Cancers: Selective receptor modulation could mitigate side effects .

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